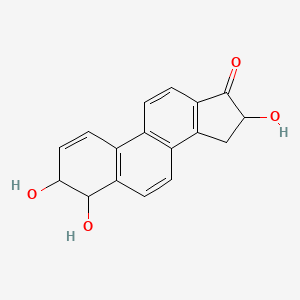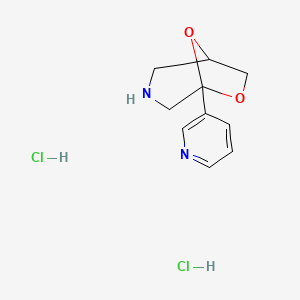
5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a pyridine ring, an azabicyclo octane core, and two dioxane rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(32Common synthetic routes may involve the use of carboxylic acid chlorides, amines, and other reagents under specific conditions such as reflux in organic solvents like xylene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and azabicyclo compounds, such as:
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Pyrimidino[4,5-d][1,3]oxazines
Uniqueness
5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride is unique due to its specific bicyclic structure and the presence of both pyridine and dioxane rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
84509-40-0 |
|---|---|
Molecular Formula |
C10H14Cl2N2O2 |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
5-pyridin-3-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane;dihydrochloride |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-2-8(4-11-3-1)10-7-12-5-9(14-10)6-13-10;;/h1-4,9,12H,5-7H2;2*1H |
InChI Key |
NGDIVVORNGXIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(O2)(CN1)C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


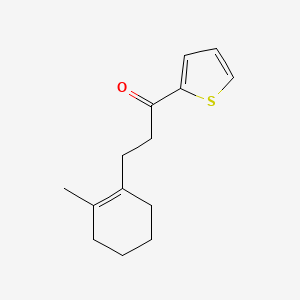

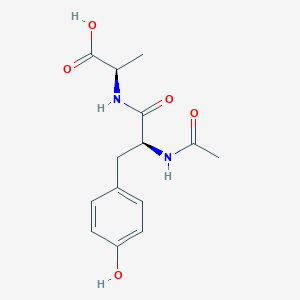

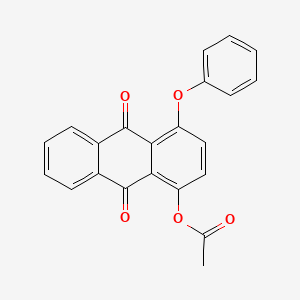



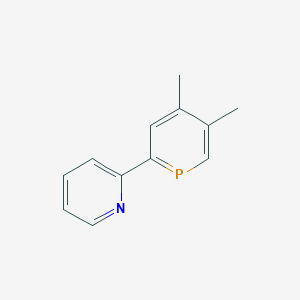
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
